molecular formula C18H27N3O2S B2630760 N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320888-14-8

N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2630760
CAS No.: 2320888-14-8
M. Wt: 349.49
InChI Key: OSODFMOPEOGEQR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2320888-14-8) is a chemical compound with the molecular formula C18H27N3O2S and a molecular weight of 349.49 g/mol. This reagent features a 1,4-diazepane core substituted with a thiolan-3-yl group and a carboxamide linker to a 4-ethoxyphenyl ring. Its structural framework is shared with a class of 1,4-diazepane-1-carboxamide derivatives noted in scientific research. Compounds within this structural class have been investigated in various pharmacological contexts, suggesting its potential utility as a key intermediate or building block in medicinal chemistry and drug discovery programs. Researchers can employ this compound in the design and synthesis of novel molecules, for probing biological mechanisms, or as a standard in analytical studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-2-23-17-6-4-15(5-7-17)19-18(22)21-10-3-9-20(11-12-21)16-8-13-24-14-16/h4-7,16H,2-3,8-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSODFMOPEOGEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a diazepane ring, a thiolane group, and an ethoxyphenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Feature Description
Molecular Formula C₁₅H₁₉N₃O₂S
Structural Components Diazepane ring, thiolane group, ethoxyphenyl substituent

Anticonvulsant and Anxiolytic Effects

Research on related diazepane derivatives indicates that they may exhibit anticonvulsant and anxiolytic properties. For instance, studies have shown that certain N-substituted 1,4-diazepanes can enhance GABA receptor activity, leading to increased inhibitory neurotransmission in the brain.

Anticancer Potential

There is emerging evidence suggesting that compounds with similar structural motifs may possess anticancer properties. For example, the antiproliferative effects observed in related compounds indicate a potential for inhibiting cancer cell growth through mechanisms such as:

  • Induction of cell cycle arrest.
  • Modulation of apoptosis-related pathways.

A study highlighted the ability of certain thiazole-containing compounds to inhibit cancer cell proliferation by activating specific kinases involved in cell cycle regulation .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Below are notable findings:

Study Compound Findings
Study 12-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-oneExhibited significant antiproliferative activity against lung and colon cancer cells. Mechanism involved p38 kinase activation and cyclin D1 downregulation.
Study 2Novel 1,2,4-Triazole derivativesShowed selective toxicity against cancer cells while sparing normal cells. Indicated potential for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N-(3,4-dimethylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
  • Structural Difference : Replaces the 4-ethoxyphenyl group with a 3,4-dimethylphenyl substituent.
  • The absence of an oxygen atom may limit hydrogen-bonding interactions with targets .
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
  • Structural Difference : Features a phenylpropyl chain instead of the ethoxyphenyl group.
  • Impact: The elongated hydrophobic chain may improve membrane permeability and prolong half-life but could reduce selectivity due to nonspecific hydrophobic interactions .
4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide
  • Structural Difference: Incorporates a thieno-thienyl carbonyl group and a trifluoromethylphenyl substituent.
  • Impact : The sulfur-rich aromatic system and electron-withdrawing CF₃ group enhance electronic interactions and metabolic resistance but may introduce synthetic complexity and lower aqueous solubility .

Ethoxyphenyl-Containing Analogues in Different Scaffolds

Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide)
  • Structural Difference : A sulfonamide-based COX-2 inhibitor with a 4-ethoxyphenyl group.
  • Impact : Demonstrates that the ethoxyphenyl moiety contributes to COX-2 selectivity and anti-inflammatory activity. However, the diazepane carboxamide scaffold in the target compound may offer distinct target profiles, such as serotonin or dopamine receptor modulation .
N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide (, Compound 6)
  • Structural Difference : Benzamide backbone with a 4-ethoxyphenyl side chain.
  • Impact : Highlights the role of ethoxy in stabilizing aromatic π-π stacking interactions. The diazepane core in the target compound likely provides greater conformational adaptability for target binding compared to the rigid benzamide structure .

Hypothetical Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituent Molecular Weight Key Inferred Properties
Target Compound 1,4-Diazepane 4-Ethoxyphenyl ~350–400* Moderate lipophilicity, balanced PK
N-(3,4-dimethylphenyl)-analogue 1,4-Diazepane 3,4-Dimethylphenyl ~340–380* High metabolic stability, low solubility
N-(3-phenylpropyl)-analogue 1,4-Diazepane Phenylpropyl ~370–410* Enhanced permeability, longer half-life
Thieno-thienyl analogue 1,4-Diazepane CF₃-phenyl, thieno 453.50 High potency, low solubility
Apricoxib Sulfonamide 4-Ethoxyphenyl 356.40 COX-2 selectivity, anti-inflammatory

Research Findings and Implications

  • Diazepane Core Advantage : The 1,4-diazepane ring offers conformational flexibility, enabling adaptation to diverse binding pockets, unlike rigid scaffolds like benzamides or sulfonamides .
  • Synthetic Feasibility : Compounds with simpler substituents (e.g., methyl or ethoxy groups) are likely easier to synthesize at scale compared to sulfur-rich or fluorinated derivatives .

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